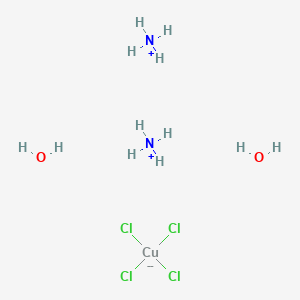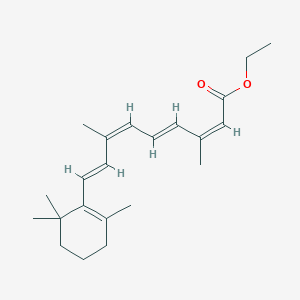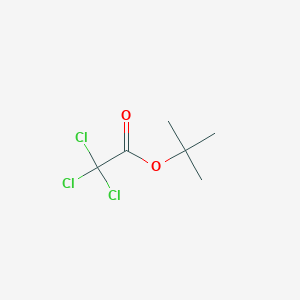![molecular formula C29H18N4O4 B155384 9,10-Anthracenedione, 1-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]- CAS No. 1965-82-8](/img/structure/B155384.png)
9,10-Anthracenedione, 1-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Anthracenedione, 1-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino-] is a synthetic compound that has been widely used in scientific research. It is a potent oxidant that has been used in various biochemical and physiological studies. This compound is synthesized using a specific method that involves the reaction of anthracene-9,10-dione and 4,6-diphenoxy-1,3,5-triazine-2-amine.
Mécanisme D'action
The mechanism of action of 9,10-Anthracenedione, 1-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino-] involves the generation of reactive oxygen species (ROS). This compound can react with various biomolecules, including DNA, proteins, and lipids, leading to oxidative damage. The ROS generated by this compound can also activate various signaling pathways that regulate cell growth, proliferation, and apoptosis.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 9,10-Anthracenedione, 1-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino-] are dependent on the concentration and exposure time. At low concentrations, this compound can induce oxidative stress and DNA damage, leading to cell death. At higher concentrations, it can induce apoptosis and inhibit cell proliferation. This compound has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 9,10-Anthracenedione, 1-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino-] in lab experiments is its high potency and specificity. This compound can induce oxidative stress and DNA damage at low concentrations, making it an ideal tool for studying these processes. However, one of the limitations of using this compound is its potential toxicity. It can induce cell death and damage various biomolecules, making it important to use appropriate safety measures when handling this compound.
Orientations Futures
The future directions of research involving 9,10-Anthracenedione, 1-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino-] include exploring its potential use in cancer therapy. This compound has been shown to induce apoptosis and inhibit cell proliferation, making it a promising candidate for cancer treatment. Additionally, further studies are needed to explore the potential use of this compound in the synthesis of various organic compounds.
Méthodes De Synthèse
The synthesis of 9,10-Anthracenedione, 1-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino-] involves the reaction of anthracene-9,10-dione and 4,6-diphenoxy-1,3,5-triazine-2-amine. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. The yield of this reaction is high, and the compound can be purified using standard methods.
Applications De Recherche Scientifique
9,10-Anthracenedione, 1-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino-] has been used in various scientific research applications. It is a potent oxidant that has been used in studies related to oxidative stress and DNA damage. This compound has also been used in studies related to cancer and apoptosis. Additionally, it has been used in studies related to the synthesis of various organic compounds.
Propriétés
Numéro CAS |
1965-82-8 |
|---|---|
Nom du produit |
9,10-Anthracenedione, 1-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]- |
Formule moléculaire |
C29H18N4O4 |
Poids moléculaire |
486.5 g/mol |
Nom IUPAC |
1-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]anthracene-9,10-dione |
InChI |
InChI=1S/C29H18N4O4/c34-25-20-14-7-8-15-21(20)26(35)24-22(25)16-9-17-23(24)30-27-31-28(36-18-10-3-1-4-11-18)33-29(32-27)37-19-12-5-2-6-13-19/h1-17H,(H,30,31,32,33) |
Clé InChI |
LAUUHTWOJVACTC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=NC(=NC(=N2)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O)OC6=CC=CC=C6 |
SMILES canonique |
C1=CC=C(C=C1)OC2=NC(=NC(=N2)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O)OC6=CC=CC=C6 |
Autres numéros CAS |
1965-82-8 |
Synonymes |
1-[[4,6-Bis(phenoxy)-1,3,5-triazin-2-yl]amino]-9,10-anthracenedione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





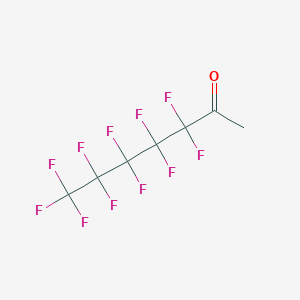
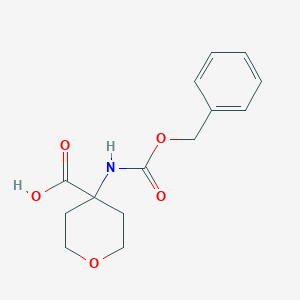
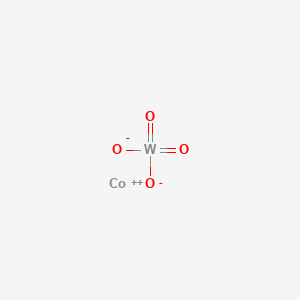
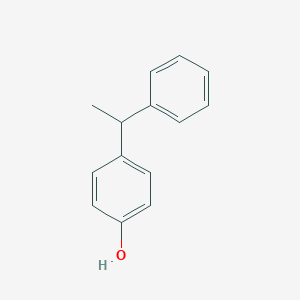
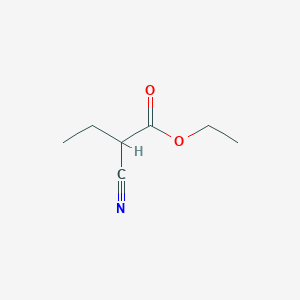
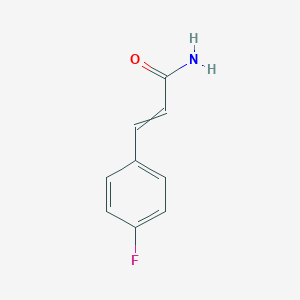
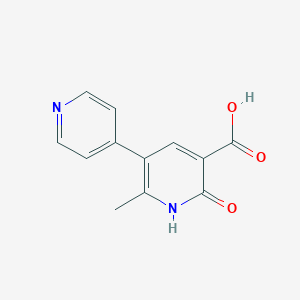
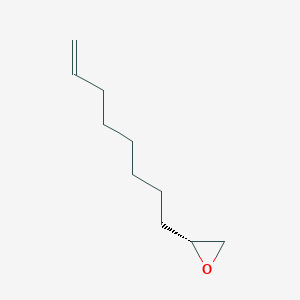
![1-[(3,5-Dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]-3-phenylthiourea](/img/structure/B155322.png)
